![molecular formula C12H8F3N B1353766 2-[4-(Trifluoromethyl)phenyl]pyridine CAS No. 203065-88-7](/img/structure/B1353766.png)
2-[4-(Trifluoromethyl)phenyl]pyridine
Vue d'ensemble
Description
“2-[4-(Trifluoromethyl)phenyl]pyridine” is a chemical compound with the CAS Number: 203065-88-7 . It has a molecular weight of 223.2 and its IUPAC name is 2-[4-(trifluoromethyl)phenyl]pyridine . It is a solid at room temperature .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including “2-[4-(Trifluoromethyl)phenyl]pyridine”, is a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “2-[4-(Trifluoromethyl)phenyl]pyridine” is represented by the linear formula C12H8F3N . The InChI code for this compound is 1S/C12H8F3N/c13-12(14,15)10-6-4-9(5-7-10)11-3-1-2-8-16-11/h1-8H .Chemical Reactions Analysis
Trifluoromethylpyridine (TFMP) and its intermediates, including “2-[4-(Trifluoromethyl)phenyl]pyridine”, are important ingredients for the development of agrochemical and pharmaceutical compounds . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis
“2-[4-(Trifluoromethyl)phenyl]pyridine” is a solid at room temperature . It has a molecular weight of 223.2 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Applications De Recherche Scientifique
Crop Protection : 2-[4-(Trifluoromethyl)phenyl]pyridine has been incorporated into molecules with useful biological properties, especially in the field of crop protection. From 1990 to 2017, 14 crop protection products bearing this compound have been commercialized, covering fungicides, herbicides, insecticides, and nematicides. Its introduction into these products has been due to its physicochemical properties, which differ subtly but importantly from its phenyl analogues, affecting agronomic properties (Burriss et al., 2018).
Organic Synthesis and Catalysis : The compound has been used in organic synthesis, particularly in reactions like 1,4-hydroboration of pyridines, where it forms part of a frustrated Lewis pair and efficiently catalyzes the reaction. This reaction is noted for its high chemo- and regioselectivity, demonstrating the compound's utility in precise synthetic applications (Fan et al., 2015).
Material Science : In material science, 2-[4-(Trifluoromethyl)phenyl]pyridine has been used in the synthesis of new polymers with desirable properties. For example, it has been incorporated into fluorinated pyridine-bridged aromatic poly(ether-imide)s, which exhibit good solubility, excellent thermal properties, good mechanical properties, and optical transparency. These materials have applications in various high-performance materials (Wang et al., 2008).
Medicinal Chemistry and Biochemistry : In medicinal chemistry and biochemistry, derivatives of this compound have shown promising activity against human pathogens. For instance, triazole-pyridine hybrid analogues have been synthesized and evaluated for in vitro activity against bacteria like Escherichia coli, Salmonella typhimurium, and Staphylococcus aureus, as well as fungal strains such as Aspergillus niger, Fusarium solani, and Penicillium notatum (Jha & Ramarao, 2017).
Safety And Hazards
The compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It is a flammable liquid, can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and keeping the container tightly closed .
Orientations Futures
Propriétés
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N/c13-12(14,15)10-6-4-9(5-7-10)11-3-1-2-8-16-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZSSIFFYUBVOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70448854 | |
| Record name | 2-[4-(trifluoromethyl)phenyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Trifluoromethyl)phenyl]pyridine | |
CAS RN |
203065-88-7 | |
| Record name | 2-[4-(trifluoromethyl)phenyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(Trifluoromethyl)phenyl]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-methyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]amine](/img/structure/B1353685.png)
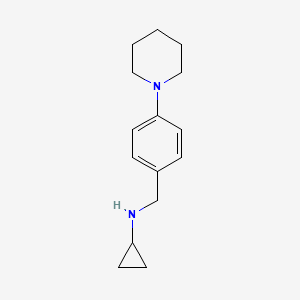
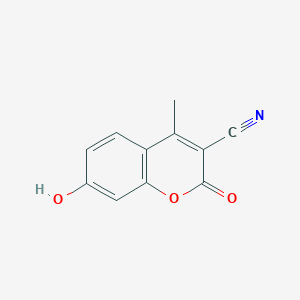
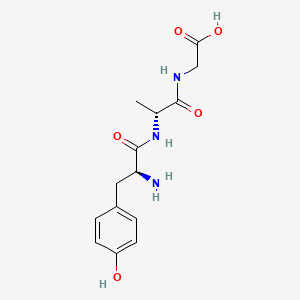
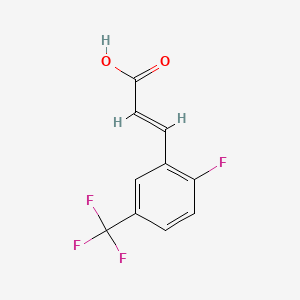
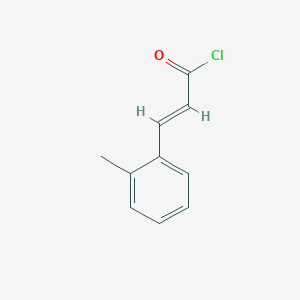
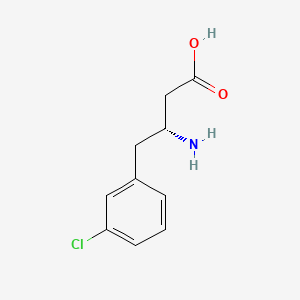
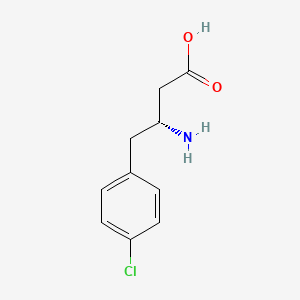
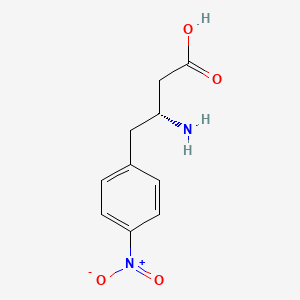

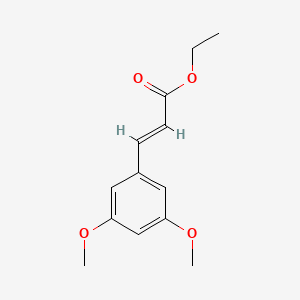
![2-[(E)-2-Nitroethenyl]phenol](/img/structure/B1353724.png)
![(2E)-3-[4-Methoxy-3-(methoxymethyl)phenyl]-acrylic acid](/img/structure/B1353733.png)
